
2,6-Pyridinedicarboxamide, N,N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is a derivative of pyridine, characterized by the presence of two carboxamide groups at the 2 and 6 positions of the pyridine ring, with both amide nitrogens methylated. This compound is known for its role as a tridentate ligand, forming stable complexes with various transition metals, which makes it valuable in coordination chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- typically involves the following steps:
Starting Material: The process begins with 2,6-pyridinedicarboxylic acid.
Amidation: The carboxylic acid groups are converted to carboxamide groups using a dehydrating agent like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with dimethylamine (NH(CH₃)₂).
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for large-scale production of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors for the amidation step and employing efficient purification techniques to handle larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like copper (Cu²⁺) and nickel (Ni²⁺).
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., CuCl₂, NiCl₂) in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles such as amines or thiols under mild conditions.
Redox Reactions: Often conducted in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products
Metal Complexes: Coordination with metals results in stable complexes that can be used in catalysis or materials science.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinedicarboxamide, N,N’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Investigated for its potential in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Explored for its role in drug design, especially in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Wirkmechanismus
The mechanism by which 2,6-Pyridinedicarboxamide, N,N’-dimethyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing reactivity and stability. The compound’s tridentate nature allows it to form stable chelates, which are crucial in catalysis and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarboxylic acid: The parent compound, lacking the dimethylamide groups.
2,6-Pyridinedicarboxamide: Similar structure but without methylation on the amide nitrogens.
2,6-Pyridinedicarbonyl dichloride: A precursor in the synthesis of various derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is unique due to its methylated amide groups, which enhance its solubility and stability compared to non-methylated analogs. This modification also influences its coordination chemistry, making it a more versatile ligand in the formation of metal complexes.
Eigenschaften
CAS-Nummer |
46327-71-3 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
InChI-Schlüssel |
YZJROGUMTXFOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC(=CC=C1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





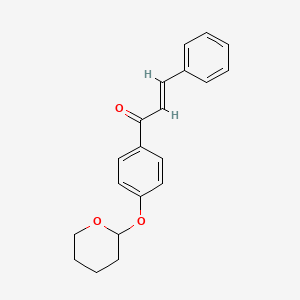
![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)
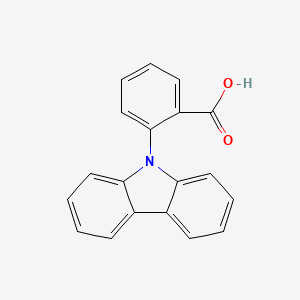
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)


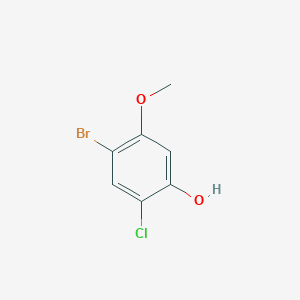
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)
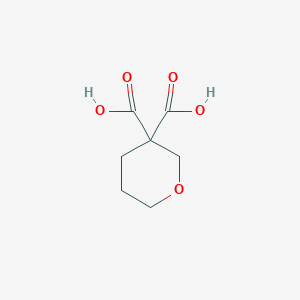
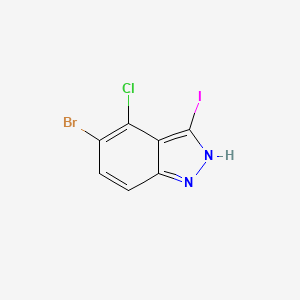
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)
